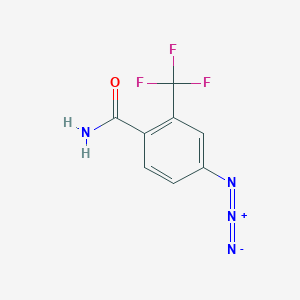

4-Azido-2-(trifluoromethyl)benzamide

Descripción

BenchChem offers high-quality 4-Azido-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azido-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-azido-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4O/c9-8(10,11)6-3-4(14-15-13)1-2-5(6)7(12)16/h1-3H,(H2,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOWODUIXMEKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 4-Azido-2-(trifluoromethyl)benzamide Pharmacophore: A Technical Guide to Next-Generation Photoaffinity Labeling

Executive Summary

In the landscape of modern drug discovery and chemical biology, target deconvolution remains a critical bottleneck. Photoaffinity labeling (PAL) has emerged as a premier strategy for mapping drug-target interactions, identifying off-target liabilities, and probing complex protein interactomes. Within this domain, 4-Azido-2-(trifluoromethyl)benzamide represents a highly specialized, next-generation photophore.

By strategically combining an azide warhead with a strongly electron-withdrawing trifluoromethyl (-CF₃) group on a versatile benzamide scaffold, this moiety overcomes the historical limitations of traditional phenyl azides. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for deploying this compound in advanced proteomic studies.

Chemical Structure & Mechanistic Rationale

The efficacy of 4-Azido-2-(trifluoromethyl)benzamide is not accidental; it is the result of precise electronic tuning. Each structural component serves a distinct, causal purpose in the photochemical workflow.

The Azide Warhead: Photon-Activated Trapping

Aromatic azides are classical PAL groups. Upon irradiation with ultraviolet (UV) light, the azide group extrudes nitrogen gas ( N2 ) to generate a highly reactive singlet nitrene . This electrophilic intermediate is capable of inserting directly into unactivated C-H or N-H bonds of proximal amino acid residues, forming a permanent covalent crosslink with the target protein[1].

The Trifluoromethyl (-CF₃) Effect: Electronic Modulation

Unmodified phenyl azides suffer from a major flaw: the singlet nitrene can undergo a rapid ring expansion to form a long-lived, electrophilic ketenimine. Ketenimines tend to diffuse away from the binding site and react non-specifically with ambient nucleophiles (like water), drastically reducing the crosslinking yield and increasing background noise.

The introduction of the -CF₃ group at the 2-position (meta to the azide) fundamentally alters this energy landscape. As a strongly electron-withdrawing group via induction (-I effect), the -CF₃ moiety stabilizes the singlet nitrene state[2]. This stabilization lowers the activation energy for direct C-H insertion while simultaneously destabilizing the transition state required for ketenimine ring expansion. Furthermore, the -CF₃ group provides a valuable ¹⁹F-NMR handle for structural characterization and ligand-based binding assays.

The Benzamide Linker: Conjugation Versatility

The benzamide core provides a stable, easily functionalized vector. The carboxylic acid precursor (4-azido-2-(trifluoromethyl)benzoic acid) can be readily converted into an active ester (e.g., NHS ester) or coupled directly to primary amines on a target drug, peptide, or fluorophore using standard amide coupling reagents (EDC/NHS, HATU)[3].

Photochemical activation pathway of 4-Azido-2-(trifluoromethyl)benzamide.

Physicochemical Properties

Understanding the physical parameters of the probe is essential for predicting its behavior in biological systems. The table below summarizes the core quantitative data for the 4-Azido-2-(trifluoromethyl)benzamide moiety.

| Property | Value / Description |

| Chemical Name | 4-Azido-2-(trifluoromethyl)benzamide |

| Molecular Formula | C₈H₅F₃N₄O |

| Molecular Weight | 230.15 g/mol |

| Optimal Activation Wavelength | ~280 – 300 nm |

| Reactive Intermediate | Singlet Nitrene |

| Primary Crosslinking Mechanism | C-H / N-H Bond Insertion |

| Major Side Reaction (Minimized) | Ketenimine formation (suppressed by -CF₃) |

Experimental Protocols: A Self-Validating System

A photoaffinity labeling experiment without rigorous controls is merely random photochemistry. To ensure trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. It incorporates strict causality-driven steps to eliminate false positives caused by non-specific proximity labeling.

Phase 1: Bioconjugation & Equilibration

-

Probe Synthesis: Couple 4-azido-2-(trifluoromethyl)benzoic acid to your ligand of interest via standard HATU/DIPEA amide coupling to yield the active benzamide probe. Purify via HPLC.

-

Incubation: Dilute the probe in physiological buffer (e.g., PBS, pH 7.4). Incubate with the target proteome (cell lysate or live cells) at 37°C for 1 hour.

-

Causality: This incubation period is critical. It allows the ligand to reach thermodynamic equilibrium with its target receptor, ensuring the probe is situated deep within the binding pocket before irreversible trapping occurs.

-

Phase 2: Photochemical Trapping

-

Irradiation: Transfer the samples to a 96-well plate on ice. Irradiate with a 300 nm UV lamp for 5–10 minutes.

-

Causality: The 300 nm wavelength is deliberately chosen. While unmodified azides often require harsh 254 nm light, fluorinated/CF₃-modified azides can be activated at ~300 nm[4]. This prevents the direct photolysis of aromatic amino acids (tryptophan, tyrosine), thereby preserving the structural integrity of the target protein. Ice is used to prevent thermal degradation during irradiation.

-

Phase 3: The Validation Controls (Critical)

To prove that the crosslinking is site-specific and light-dependent, the experiment must be run in parallel with two control groups: 4. The Dark Control: A sample incubated identically but wrapped in foil instead of being irradiated.

-

Causality: This validates that the covalent bond is strictly dependent on the photochemical generation of the nitrene, ruling out non-specific electrophilic reactivity of the probe itself.

-

The Competitor Control: A sample co-incubated with a 100-fold molar excess of the unmodified parent drug.

-

Causality: The excess unmodified drug outcompetes the PAL probe for the specific binding pocket. If a protein is labeled in the primary sample but not in the competitor control, the interaction is definitively site-specific.

-

Step-by-step experimental workflow for self-validating photoaffinity labeling.

Comparative Analysis in Drug Development

When designing a PAL probe, researchers typically choose between three main photoreactive groups: Diazirines, Benzophenones, and Aryl Azides.

-

Aliphatic Diazirines: While highly compact (minimizing steric hindrance), diazirines often suffer from low crosslinking yields due to rapid quenching by water molecules in solvent-exposed binding pockets.

-

Benzophenones: These are highly efficient and can be activated at milder wavelengths (~350 nm). However, they are exceptionally bulky, often disrupting the native binding affinity of the parent ligand[1].

-

4-Azido-2-(trifluoromethyl)benzamides: This moiety offers the optimal middle ground. It is significantly smaller than a benzophenone, preserving ligand affinity, while the -CF₃ group prevents the aqueous quenching and ketenimine rearrangements that plague standard diazirines and unmodified azides[2].

Conclusion

The 4-Azido-2-(trifluoromethyl)benzamide moiety is a triumph of rational chemical design. By utilizing the electron-withdrawing nature of the trifluoromethyl group to stabilize the reactive nitrene intermediate, it provides researchers with a high-yield, low-background tool for target identification. When deployed alongside rigorous, self-validating experimental controls, it serves as an indispensable asset in the modern drug development pipeline.

References

-

MDPI. "Recent Advances in Target Characterization and Identification by Photoaffinity Probes". Molecules. Available at:[Link]

-

RSC Publishing. "Novel bifunctional probe for radioisotope-free photoaffinity labeling". Organic & Biomolecular Chemistry. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel bifunctional probe for radioisotope-free photoaffinity labeling: compact structure comprised of photospecific ligand ligation and detectable tag anchoring units - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | AAT Bioquest [aatbio.com]

Benzamide-Based Photoaffinity Labeling Probes: A Comprehensive Technical Guide for Target Deconvolution

Executive Summary

Target deconvolution remains one of the most formidable bottlenecks in modern drug discovery. While phenotypic screening frequently yields highly efficacious small molecules, identifying their precise molecular targets is critical for rational optimization and clinical progression. Photoaffinity labeling (PAL) has emerged as the gold standard for mapping the small molecule-protein interactome[1]. Among the various chemical scaffolds employed, benzamide-based probes have proven exceptionally valuable—particularly in profiling epigenetic targets such as Class I Histone Deacetylases (HDACs) and deciphering complex signaling cascades like the Rho/MKL1/SRF pathway[2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. This guide dissects the rational design of benzamide PAL probes, establishes the causality behind photochemical selection, and provides a self-validating, step-by-step experimental workflow designed to maximize signal-to-noise ratios in complex proteomic environments.

Structural Anatomy & Rational Design Logic

The success of a photoaffinity probe hinges on a delicate balance: it must covalently capture its target without sacrificing the binding affinity or cellular permeability of the parent pharmacophore. Benzamides are "privileged structures" in medicinal chemistry, frequently utilized for their ability to project deeply into hydrophobic enzymatic pockets while leaving solvent-exposed vectors available for chemical modification.

A well-designed benzamide PAL probe consists of four modular components:

-

The Benzamide Pharmacophore: Directs the probe to the target active site (e.g., coordinating with the zinc ion in HDAC1/2/3)[2].

-

The Linker: A flexible aliphatic or PEGylated chain. Causality: The linker must be long enough to prevent steric clash between the reporter tag and the protein surface, but short enough to prevent the photoreactive group from folding back onto the pharmacophore[4].

-

The Photoreactive Group (PRG): The engine of covalent capture (e.g., diazirine, benzophenone).

-

The Bioorthogonal Reporter Tag: Typically a terminal alkyne or azide, allowing for downstream attachment of a biotin or fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

Fig 1. Modular anatomy of a benzamide-based photoaffinity labeling probe.

Photochemical Mechanisms: Selecting the Right Warhead

The choice of the photoreactive group dictates the irradiation conditions and the chemical nature of the crosslinking event. Benzamide probes typically employ one of three PRGs. Understanding the causality behind their reactivity is critical for experimental success[1][5].

Quantitative Comparison of Photoreactive Groups

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Half-life | Key Advantages | Key Disadvantages |

| Diazirine | 350–370 nm | Carbene | Nanoseconds | Minimal steric perturbation; highly reactive[6]. | Susceptible to intramolecular quenching by water. |

| Benzophenone | 320–360 nm | Diradical | Microseconds | Stable in aqueous environments; reversible if unreacted. | Bulky geometry can disrupt native ligand-target affinity. |

| Aryl Azide | 250–300 nm | Nitrene | Milliseconds | Synthetically accessible. | Requires high-energy UV (causes protein damage)[1]. |

Scientific Causality in Selection: For benzamide-based HDAC inhibitors, diazirines are overwhelmingly preferred. Their compact three-membered ring structure mimics a methyl group, ensuring that the tight binding affinity within the narrow HDAC catalytic channel is preserved[5]. Upon irradiation at 365 nm, diazirines extrude nitrogen gas to form a highly reactive singlet carbene, which rapidly inserts into nearby C-H, N-H, or O-H bonds within angstroms of the binding site[6].

Self-Validating Experimental Protocol

A robust PAL experiment must be a self-validating system. Every step must include internal controls to distinguish genuine target engagement from non-specific background labeling. The following protocol is optimized for in situ target deconvolution using live cells.

Phase 1: In Situ Probe Incubation

-

Step 1: Culture target cells (e.g., HeLa or HCT116) to 80% confluency.

-

Step 2: Treat cells with the benzamide PAL probe (typically 1–10 µM) for 2–4 hours.

-

Causality: Performing incubation in live cells rather than lysates preserves native protein folding, multi-protein complex assembly (like the HDAC-CoREST complex), and physiological compartmentalization[2].

-

Validation Control: Always run a parallel "Competition Control" where cells are co-incubated with a 10-fold excess of the unlabeled parent benzamide drug. True targets will show diminished labeling in this control.

Phase 2: Photocrosslinking (UV Irradiation)

-

Step 3: Wash cells twice with ice-cold PBS to remove unbound probe.

-

Step 4: Place the cell culture plate on an ice block and irradiate at 365 nm (for diazirines) for 10 minutes using a high-wattage UV crosslinker[4].

-

Causality: The ice block is non-negotiable. UV irradiation generates heat; keeping the system cold prevents thermal degradation of the diazirine and halts vesicular trafficking, ensuring the probe crosslinks exactly where it is bound without inducing stress-response artifacts[4].

Phase 3: Proteome Extraction & CuAAC Click Chemistry

-

Step 5: Lyse cells using a mild detergent buffer (e.g., 1% NP-40) supplemented with protease inhibitors. Centrifuge to clear debris.

-

Step 6: To the cleared lysate (1–2 mg/mL protein), add the click chemistry reagents: Biotin-Azide (100 µM), CuSO4 (1 mM), TBTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.

-

Causality: Sodium ascorbate reduces Cu(II) to the active catalytic Cu(I) species. The TBTA ligand is critical; it stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein backbone[1].

Phase 4: Affinity Enrichment & LC-MS/MS

-

Step 7: Precipitate proteins using cold methanol/chloroform to remove excess unreacted Biotin-Azide. Resuspend the protein pellet.

-

Step 8: Incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (using 1% SDS) to remove non-covalently bound proteins.

-

Step 9: Elute the enriched proteins by boiling in Laemmli buffer or perform on-bead trypsin digestion for LC-MS/MS analysis.

Fig 2. Self-validating experimental workflow for photoaffinity target deconvolution.

Case Study: Profiling HDAC Isoforms

Benzamide-based inhibitors (such as Entinostat and Mocetinostat) exhibit a unique kinetic profile: they are slow, tight-binding, time-dependent inhibitors of Class I HDACs (HDAC1, 2, and 3)[2].

When researchers attempted to use bulky benzophenone-based probes derived from SAHA (a pan-HDAC inhibitor), the probes lost potency, dropping to >180 µM IC50 in cellular assays[2]. However, by rationally designing a benzamide scaffold equipped with a highly compact aliphatic diazirine and a terminal alkyne, the resulting probes maintained nanomolar potency (70 nM for HDAC1) and demonstrated robust, time-dependent crosslinking to HDAC2[2].

This precise target engagement directly blocks the deacetylation of histone tails, leading to chromatin relaxation and the reactivation of silenced tumor suppressor genes.

Fig 3. Mechanism of action for benzamide-based probes targeting HDAC complexes.

Conclusion

Benzamide-based photoaffinity labeling probes represent a triumph of rational chemical biology. By carefully selecting the photoreactive group (favoring the compact diazirine) and adhering to a self-validating workflow utilizing bioorthogonal click chemistry, researchers can confidently map the interactome of benzamide pharmacophores. The causality embedded in each step—from the necessity of ice during UV irradiation to the use of TBTA in CuAAC—ensures that the resulting proteomic data reflects true physiological target engagement rather than experimental artifact.

References

- Vaidya, A. S., et al. "Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2". NIH / Bioorganic & Medicinal Chemistry Letters.

- Burton, et al. "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome". eScholarship / Organic & Biomolecular Chemistry.

- "Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry". RSC Advances.

- "Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, M

- "Technical Support Center: Diazirine-Based Photoaffinity Labeling". BenchChem.

Sources

- 1. escholarship.org [escholarship.org]

- 2. Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1423, a novel inhibitor of the Rho/MKL1/SRF signaling pathway [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 6. repositum.tuwien.at [repositum.tuwien.at]

Role of trifluoromethyl group in aryl azide photostability

The Role of the Trifluoromethyl Group in Aryl Azide Photostability: Mechanistic Insights and Applications in Photoaffinity Labeling

Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique in chemical proteomics and drug target deconvolution. While aryl azides are among the most synthetically accessible photoreactive groups, their utility in complex biological matrices has historically been bottlenecked by poor photostability and a propensity for non-specific labeling. This technical guide explores the profound mechanistic impact of incorporating a trifluoromethyl (-CF3) group into the aryl azide scaffold. By dissecting the electronic modulation of the singlet nitrene intermediate, we demonstrate how the -CF3 group acts as a kinetic bottleneck against undesired ring expansion, thereby transforming a notoriously promiscuous photophore into a highly specific, target-selective probe.

The Photochemical Challenge: The Ketenimine Sink

To understand the value of the -CF3 group, one must first examine the inherent kinetic liabilities of unsubstituted aryl azides. Upon UV irradiation, an aryl azide extrudes nitrogen gas ( N2 ) to generate a highly reactive, electron-deficient singlet nitrene [1].

Ideally, this singlet nitrene undergoes an immediate, concerted insertion into a spatial adjacent C-H or N-H bond of the target protein, forming a stable covalent crosslink[2]. However, the singlet nitrene has an empty p-orbital that is highly electrophilic. In an unsubstituted phenyl azide, this empty orbital rapidly interacts with the adjacent π -system of the aromatic ring. This electrocyclic ring closure forms a transient benzazirine, which subsequently undergoes ring expansion to form a 1,2-didehydroazepine (ketenimine)[3].

The consequence of ring expansion is catastrophic for target specificity:

-

Loss of Reactivity: The ketenimine is a long-lived electrophile compared to the nanosecond lifespan of a singlet nitrene[4].

-

Non-Specific Scavenging: Because it survives long enough to diffuse away from the immediate binding site, the ketenimine acts as a "chemical sponge," reacting non-specifically with ambient nucleophiles (e.g., primary amines on off-target proteins or buffer components)[2].

Mechanistic Role of the Trifluoromethyl (-CF3) Group

The incorporation of a trifluoromethyl group (or extensive fluorination) fundamentally rewrites the energy landscape of the aryl azide photochemistry[5]. As a Senior Application Scientist, I approach this not just as a structural modification, but as a deliberate tuning of the molecule's electronic circuitry.

Electronic Withdrawal and Nitrene Stabilization

The -CF3 group exerts a powerful inductive electron-withdrawing effect (-I effect). By pulling electron density away from the aromatic ring, the -CF3 group drastically reduces the nucleophilicity of the π -bonds adjacent to the nitrene center.

Because the formation of the undesired benzazirine requires the nitrene to attack this adjacent π -bond, the electron-poor nature of the -CF3 substituted ring significantly raises the activation energy barrier for this transition state[5].

Diverting the Reaction Pathway

By kinetically blocking the ring expansion pathway, the -CF3 group artificially extends the half-life of the singlet nitrene. This stabilization provides the nitrene with the critical microsecond window required to execute the desired bimolecular C-H or heteroatom-H insertion into the target protein[3]. Furthermore, the electron-withdrawing nature of the -CF3 group improves the dark stability (shelf-life) of the unactivated azide by stabilizing the ground-state dipole.

Photochemical divergence: -CF3 suppresses ketenimine formation to favor specific C-H insertion.

Quantitative Photochemical Comparison

To justify the synthetic effort of incorporating a -CF3 group, we must look at the quantitative improvements in photostability and crosslinking yield. The table below summarizes the divergent behaviors of common photoreactive groups.

| Photoreactive Group | Optimal Excitation ( λ ) | Primary Reactive Species | Ring Expansion Liability | Target Crosslinking Specificity | Dark Stability |

| Unsubstituted Phenyl Azide | ~260 - 300 nm | Singlet Nitrene | High (Rapid ketenimine sink) | Low | Moderate |

| Trifluoromethylphenyl Azide | ~310 - 350 nm | Stabilized Singlet Nitrene | Low (High kinetic barrier) | High | Excellent |

| Alkyl/Aryl Diazirine | ~350 - 380 nm | Carbene | None (Prone to diazo isomerization) | High | Excellent |

Note: Shifting the excitation wavelength to >310 nm via -CF3 substitution is critical for preserving biological integrity, as 260 nm light causes severe background phototoxicity by exciting aromatic amino acids (Tryptophan, Tyrosine)[4].

Self-Validating Experimental Protocol: PAL Workflow

A robust chemical biology protocol must be a self-validating system. If a false positive occurs, the experimental design must immediately flag it. The following step-by-step methodology utilizes a -CF3 modified aryl azide probe equipped with a terminal alkyne for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

Rationale & Causality

We attach the bulky fluorophore after the UV crosslinking event. If a massive fluorophore were attached during the initial incubation, steric hindrance could artificially alter the probe's binding affinity to the target protein.

Step-by-Step Methodology

-

Sample Preparation (Internal Controls Setup): Prepare three parallel reaction vials using the target protein lysate (1 mg/mL):

-

Condition 1 (Test): Lysate + CF3-Probe (10 µM).

-

Condition 2 (Dark Control): Lysate + CF3-Probe (10 µM). Validates that crosslinking is strictly photo-dependent.

-

Condition 3 (Competition): Lysate + CF3-Probe (10 µM) + Excess Unlabeled Ligand (100 µM). Validates that crosslinking occurs at the specific active site, not via random surface collisions.

-

-

Incubation: Incubate all vials at 4°C for 30 minutes to allow the system to reach thermodynamic binding equilibrium.

-

UV Irradiation: Transfer Condition 1 and 3 to a pre-chilled UV crosslinker. Irradiate at 310-350 nm for 5-10 minutes . Causality: The -CF3 group allows activation at this longer wavelength, preventing UV-induced protein denaturation. Keep Condition 2 wrapped in foil.

-

CuAAC Click Chemistry: To all three vials, add the click chemistry master mix: TAMRA-Azide reporter (50 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (2 mM). Incubate at room temperature for 1 hour. Causality: Ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Analysis (In-Gel Fluorescence): Quench the reactions with SDS loading buffer, boil for 5 minutes, and resolve via SDS-PAGE. Scan the gel using a fluorescence imager before Coomassie staining.

Self-validating photoaffinity labeling workflow with internal dark and competition controls.

Conclusion

The integration of a trifluoromethyl group into an aryl azide is a masterclass in applied physical organic chemistry. By leveraging the -I inductive effect to drain electron density from the aromatic ring, researchers can artificially raise the kinetic barrier to ketenimine formation. This effectively rescues the highly reactive singlet nitrene, allowing it to perform the precision C-H insertions required for high-fidelity photoaffinity labeling. For drug development professionals, transitioning from unsubstituted phenyl azides to their -CF3 counterparts is not merely an optimization—it is a mandatory upgrade to ensure the integrity of target deconvolution data.

References

1.[4] Target Identification by Diazirine Photo-Cross-linking and Click Chemistry Source: Current Protocols in Chemical Biology (NIH / PMC) URL:[Link]

2.[2] Photochemical Reactions in the Synthesis of Protein–Drug Conjugates Source: SciSpace URL:[Link]

3.[3] Survey of four different photoreactive moieties for DNA photoaffinity labeling of yeast RNA polymerase III transcription complex Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

4.[5] Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

5.[1] Recent Advances in Target Characterization and Identification by Photoaffinity Probes Source: Molecules (MDPI) URL:[Link]

Sources

The Strategic Utility of Azido-Benzamide Derivatives in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the demand for multifunctional molecular scaffolds has driven the adoption of bioorthogonal and photoactivatable moieties. Azido-benzamide derivatives represent a highly versatile class of compounds that bridge traditional pharmacophore design with advanced chemical biology techniques. By combining the privileged benzamide scaffold—a known recognition motif for targets such as Class I Histone Deacetylases (HDACs)[1]—with an azide group, researchers can seamlessly transition from target inhibition to target deconvolution, DNA-Encoded Library (DEL) synthesis, and Targeted Protein Degradation (PROTAC) development.

This whitepaper provides an in-depth technical analysis of azido-benzamide applications, detailing the mechanistic causality behind their reactivity and providing field-proven protocols for their implementation.

The Chemical Logic of the Azido-Benzamide Scaffold

The utility of azido-benzamides stems from their structural dualism. The benzamide moiety provides a stable, hydrogen-bond-capable framework that readily interacts with biological targets. Conversely, the aryl azide is a compact, minimally perturbing functional group that serves two distinct chemical purposes:

-

Photoaffinity Labeling (PAL): Upon ultraviolet (UV) irradiation, the azide expels nitrogen gas to form a highly reactive singlet nitrene, which rapidly inserts into adjacent C-H or N-H bonds to form irreversible covalent linkages[2].

-

Bioorthogonal Click Chemistry: The azide acts as a latent handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling the late-stage functionalization of molecules with fluorophores, biotin tags, or E3 ligase ligands[3].

Fig 1: Structural logic and divergent applications of the azido-benzamide scaffold.

Target Deconvolution via Photoaffinity Labeling (PAL)

Identifying the precise binding site of a small molecule is a critical bottleneck in phenotypic drug discovery. Aryl azides are preferred over bulkier photoreactive groups (like benzophenones) because their small van der Waals radius minimizes steric interference with the molecule's native binding affinity.

Mechanistic Case Studies

-

Ion Channel Mapping: The photoaffinity-derivatized local anesthetic N-(2-di-N-butyl-aminoethyl)-4-azidobenzamide (DNB-AB) was utilized to map the sodium current (INa) and batrachotoxin binding sites. In the dark, DNB-AB acts as a reversible blocker; upon UV irradiation, it forms an irreversible covalent bond, reducing INa to 42% of the control and permanently inhibiting radioligand binding[2].

-

Antifungal Target Identification: The 4-azidobenzamide derivative of the echinocandin LY317854 (LY317854-AB) was synthesized to identify glucan synthase targets in Candida albicans. UV cross-linking successfully identified 40-kDa and 18-kDa echinocandin-binding proteins, proving that the addition of the azidobenzamide cross-linker did not abolish the parent compound's antifungal activity[4].

Field-Proven Protocol: Photoaffinity Labeling & Pull-Down

This protocol is designed as a self-validating system to ensure that observed protein captures are strictly dependent on the specific photochemistry of the azido-benzamide.

Step 1: Probe Incubation

-

Action: Incubate live cells or cell lysates with 1–10 µM of the azido-benzamide probe for 1 hour at 37°C.

-

Causality: This duration allows the probe to reach thermodynamic equilibrium with its target. Validation: Always run a competitive control pre-incubated with a 100-fold excess of the non-azido parent compound to distinguish specific binding from non-specific hydrophobic interactions.

Step 2: UV Irradiation

-

Action: Transfer the samples to a shallow multi-well plate on an ice bath. Irradiate at 254–302 nm for 5–15 minutes using a UV crosslinker.

-

Causality: The ice bath is critical to suppress the thermal degradation of the proteome during irradiation. The specific wavelength excites the aryl azide to expel N2, generating a singlet nitrene for rapid C-H/N-H insertion before it can undergo deleterious intersystem crossing to a less reactive triplet state. Validation: Include a "No-UV" control to rule out background binding to the enrichment matrix.

Step 3: Lysis and Bioorthogonal Click Chemistry

-

Action: Lyse cells in RIPA buffer. To the lysate, add a click-chemistry master mix: 100 µM Biotin-alkyne, 1 mM CuSO4, 1 mM THPTA ligand, and 5 mM Sodium Ascorbate. React for 1 hour at room temperature.

-

Causality: Sodium ascorbate reduces Cu(II) to the active catalytic Cu(I) species. THPTA acts as a stabilizing ligand to prevent Cu(I)-mediated generation of reactive oxygen species (ROS) that would otherwise degrade the protein lysate.

Step 4: Enrichment and LC-MS/MS

-

Action: Incubate the clicked lysate with streptavidin-agarose beads. Wash stringently with 1% SDS and 8M urea, then elute via on-bead tryptic digestion for mass spectrometry.

-

Causality: The covalent nature of the nitrene insertion allows for highly stringent washing conditions (SDS/Urea) that completely strip away non-covalently associated complex members, reducing false-positive target identification.

Fig 2: Step-by-step workflow for Target Deconvolution using Azido-Benzamide probes.

DNA-Encoded Libraries (DELs) and Scaffold Diversification

Beyond target identification, azido-benzamides are powerful building blocks for generating massive combinatorial libraries. Because azides are orthogonal to standard amide-coupling conditions, they can be carried through multiple synthetic steps before being activated.

On-DNA Synthesis of 1,2,3-Triazoles

Recent advancements have utilized 4-azidobenzamide and 3-azidobenzamide as platform molecules for DEL synthesis[3]. While traditional CuAAC yields 1,4-disubstituted triazoles, researchers have developed organocatalyzed [3+2] cycloaddition reactions between on-DNA azides and active methylene compounds to synthesize highly complex 1,4,5-trisubstituted 1,2,3-triazoles[3].

Protocol: On-DNA Enolate–Azide [3+2] Cycloaddition

-

Reaction Setup: To an aqueous solution of the azido-modified DNA headpiece (500 mM), sequentially add DMSO, an active methylene compound (100 mM in DMSO), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3].

-

Incubation: Vortex vigorously and incubate at 35 °C overnight with continuous shaking[3].

-

Causality & Logic: DBU is selected as a non-nucleophilic base to deprotonate the active methylene, generating an enolate. The enolate attacks the terminal nitrogen of the on-DNA azidobenzamide. The reaction is carried out in a highly concentrated DMSO/Water mixture to maintain the solubility of the organic building blocks while preventing the precipitation of the DNA tag.

Intramolecular Scaffold Diversification

In traditional medicinal chemistry, ortho-azidobenzamides are utilized in Multicomponent Assembly Processes (MCAPs). Through Staudinger reactions with phosphines, the azide is converted into an iminophosphorane intermediate. This intermediate can undergo an intramolecular Aza-Wittig reaction with adjacent carbonyls or isocyanates to yield complex, privileged nitrogen heterocycles such as quinazolinones and benzotriazinones[5][6].

Quantitative Summary of Azido-Benzamide Applications

To facilitate experimental design, the following table synthesizes the quantitative and mechanistic parameters of azido-benzamide utilization across drug discovery workflows.

| Application Area | Mechanism of Action | Key Reagents / Catalysts | Primary Outcome / Product |

| Target Deconvolution (PAL) | UV-induced nitrene generation; C-H/N-H insertion[2] | 254–302 nm UV light, Biotin-alkyne, Cu(I) | Covalent capture of receptors (e.g., Glucan synthase, Na+ channels) |

| DNA-Encoded Libraries (DELs) | Organocatalyzed [3+2] cycloaddition[3] | DBU, DMSO/H2O, Active methylene compounds | 1,4,5-trisubstituted 1,2,3-triazoles on DNA tags |

| Scaffold Diversification | Staudinger ligation / Intramolecular Aza-Wittig[5] | Triphenylphosphine, Isocyanates, Heat | Diverse nitrogen heterocycles (Quinazolinones, Benzotriazinones) |

| PROTAC / ADC Linkers | Bioorthogonal Click Chemistry (CuAAC / SPAAC) | CuSO4, THPTA, Sodium Ascorbate / DBCO | Stable triazole-linked ternary complexes |

Conclusion

Azido-benzamide derivatives are not merely passive structural motifs; they are active, programmable tools that drive modern drug discovery. By understanding the causality behind their reactivity—whether exploiting the photolability of the azide for spatial target mapping or leveraging its bioorthogonality for DEL synthesis—researchers can design highly sophisticated, self-validating experimental systems. As the field moves toward targeted covalent inhibitors and degraders, the azido-benzamide scaffold will remain a cornerstone of chemical biology.

References

- Source: PMC (nih.gov)

- Source: PubMed (nih.gov)

- Source: ASM Journals (asm.org)

- Source: PMC (nih.gov)

- Source: ResearchGate (researchgate.net)

- Source: Benchchem (benchchem.com)

Sources

- 1. 2-Aminobenzamide High-Purity Reagent For Research [benchchem.com]

- 2. Irreversible inhibition of sodium current and batrachotoxin binding by a photoaffinity-derivatized local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an On-DNA Platform Molecule Bearing a Diazidestructure and Its Application to DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. APPLICATIONS OF MULTICOMPONENT ASSEMBLY PROCESSES TO THE FACILE SYNTHESES OF DIVERSELY FUNCTIONALIZED NITROGEN HETEROCYCLES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Advanced Target Identification: Engineering and Deploying 4-Azido-2-(trifluoromethyl)benzamide Probes

Executive Summary

Phenotypic screening frequently yields highly efficacious small molecules with unknown mechanisms of action. Target deconvolution remains one of the most significant bottlenecks in modern drug discovery[1]. Photoaffinity labeling (PAL) bridges this gap by covalently capturing transient or low-affinity ligand-protein interactions directly in live cells[2]. Among the arsenal of photoreactive moieties, the 4-azido-2-(trifluoromethyl)benzamide (4-ATFB) group represents a highly optimized pharmacophore tag. This technical guide provides an in-depth mechanistic and procedural framework for deploying 4-ATFB probes in proteome-wide target identification.

Mechanistic Grounding: The Photochemistry of 4-ATFB

To utilize a photoaffinity probe effectively, one must understand the causality of its photochemical behavior. Traditional aryl azides have been used for decades; upon UV irradiation, they extrude nitrogen gas ( N2 ) to generate a highly reactive singlet nitrene[3]. However, unsubstituted aryl nitrenes suffer from a severe mechanistic flaw: they rapidly undergo ring expansion to form a seven-membered ketenimine (dehydroazepine) intermediate[3][4]. This ketenimine is an electrophile that preferentially reacts with ambient nucleophiles (such as water or buffer amines) rather than inserting into the C-H or N-H bonds of the target protein, leading to high background noise and poor crosslinking yields[5].

The 4-ATFB moiety solves this through stereoelectronic engineering. The incorporation of the strongly electron-withdrawing trifluoromethyl ( −CF3 ) group adjacent to the reactive center stabilizes the singlet nitrene[3]. This stabilization drastically reduces the rate of deleterious ring expansion, forcing the nitrene to undergo direct, high-efficiency C-H or N-H insertion into the binding pocket of the target protein[4].

Photochemical activation of 4-ATFB and stabilization of the singlet nitrene by the -CF3 group.

Probe Architecture and Design Principles

A successful 4-ATFB probe is a trifunctional molecule designed to balance target affinity, crosslinking efficiency, and downstream detectability[2]. The design must incorporate:

-

Pharmacophore : The bioactive small molecule. Modification must occur at a solvent-exposed vector to preserve native binding affinity.

-

4-ATFB Crosslinker : Positioned within 3–5 Å of the target protein backbone to ensure the short-lived nitrene captures the target before quenching.

-

Bioorthogonal Reporter : A terminal alkyne or azide tag. We strongly advocate for "minimalist linkers" (e.g., a simple ethynyl group) over bulky fluorophores during the live-cell phase to maintain cell permeability and avoid steric repulsion[6].

Self-Validating Experimental Protocol for Target ID

To ensure scientific integrity, the following protocol incorporates a mandatory competitive profiling step. A true target must show dose-dependent protection when co-incubated with an excess of the unmodified parent ligand.

Step 1: Live-Cell Incubation and Competitive Profiling

-

Action : Culture target cells to 80% confluence. Treat Group A with the 4-ATFB probe (e.g., 1 µM). Treat Group B (Competitor) with the 4-ATFB probe (1 µM) + unmodified parent ligand (10–50 µM).

-

Causality : Performing this in live cells preserves native protein folding, multiprotein complexes, and subcellular compartmentalization. The competitor group validates that the binding is specific to the pharmacophore, not an artifact of the 4-ATFB moiety's intrinsic stickiness.

Step 2: Photoactivation

-

Action : Wash cells gently with cold PBS to remove unbound probe. Irradiate cells on ice using a UV lamp (typically 300–365 nm) for 5–15 minutes.

-

Causality : Washing removes extracellular probe, reducing background. Irradiation on ice minimizes thermal degradation of the target and prevents probe diffusion during the highly reactive crosslinking window.

Step 3: Cell Lysis and CuAAC Click Chemistry

-

Action : Lyse cells using a harsh denaturing buffer (1% SDS, 50 mM Tris, 150 mM NaCl) and sonicate. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide, CuSO4 , THPTA ligand, and Sodium Ascorbate. React for 1 hour at room temperature.

-

Causality : Harsh lysis denatures proteins, exposing the covalently attached alkyne tags and disrupting non-covalent protein-protein interactions that would otherwise co-purify and create false positives. The CuAAC reaction covalently attaches the biotin reporter for downstream isolation.

Step 4: Enrichment and Stringent Washing

-

Action : Add streptavidin-agarose beads to the clicked lysate. Incubate for 2 hours. Wash beads sequentially with 1% SDS, 8 M Urea, and PBS.

-

Causality : The biotin-streptavidin interaction ( Kd∼10−15M ) is strong enough to withstand denaturing washes. Washing with SDS and Urea ensures that only covalently modified proteins remain on the beads.

Step 5: On-Bead Digestion and LC-MS/MS

-

Action : Reduce (DTT), alkylate (IAA), and digest the enriched proteins on-bead using Trypsin. Analyze the resulting peptides via quantitative LC-MS/MS (e.g., SILAC or TMT labeling).

-

Causality : Quantitative proteomics allows for the calculation of a "Competition Ratio" (Abundance in Group A / Abundance in Group B). True targets will have a high ratio (e.g., >4.0), while background sticky proteins will have a ratio near 1.0.

Step-by-step experimental workflow for target identification using 4-ATFB probes.

Comparative Analysis of Photoaffinity Moieties

To contextualize the utility of 4-ATFB, the following table summarizes the quantitative and qualitative differences among standard PAL groups used in chemical biology[3][4][5][7].

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Crosslinking Efficiency | Key Advantage | Key Limitation |

| Unsubstituted Aryl Azide | Singlet Nitrene → Ketenimine | 250 - 300 nm | Low (<5%) | Small size, easy to synthesize | High background due to ring expansion; UV damage to cells |

| Benzophenone | Triplet Diradical | 350 - 365 nm | Moderate (5-10%) | Stable in ambient light; reversible until crosslinked | Bulky size often disrupts native ligand affinity |

| Aliphatic Diazirine | Carbene | 350 - 365 nm | High (10-30%) | Extremely small footprint; highly reactive carbene | Can undergo diazo isomerization; synthetically challenging |

| 4-ATFB (Fluorinated Azide) | Stabilized Singlet Nitrene | 280 - 320 nm | High (10-25%) | Suppressed ring expansion; excellent C-H insertion | Slightly bulkier than diazirine; requires careful UV tuning |

References

-

Recent Advances in Target Characterization and Identification by Photoaffinity Probes Source: NIH / MDPI URL:[Link]

-

Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome Source: NIH URL:[Link]

-

Target identification of natural products and bioactive compounds using affinity-based probes Source: RSC URL:[Link]

-

Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling Source: ACS Publications URL:[Link]

-

DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION Source: Semantic Scholar URL:[Link]

-

Selective Hydrogenation and Transfer Hydrogenation for Post-Functional Synthesis of Trifluoromethylphenyl Diazirine Derivatives for Photoaffinity Labeling Source: IntechOpen URL: [Link]

-

Photoaffinity labeling in target- and binding-site identification Source: NIH URL:[Link]

Sources

- 1. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Selective Hydrogenation and Transfer Hydrogenation for Post-Functional Synthesis of Trifluoromethylphenyl Diazirine Derivatives for Photoaffinity Labeling | IntechOpen [intechopen.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to UV Crosslinking with 4-Azido-2-(trifluoromethyl)benzamide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of UV-induced photoaffinity labeling using 4-Azido-2-(trifluoromethyl)benzamide. The protocol is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Power of Covalent Capture in Drug Discovery

Understanding how a small molecule interacts with its biological targets is fundamental to drug development and chemical biology. While many interactions are transient, photoaffinity labeling (PAL) offers a powerful method to permanently capture these moments by creating a covalent bond between a ligand and its binding partner upon activation with light.[1] This technique is invaluable for identifying unknown protein targets, mapping binding sites, and validating drug-target engagement.[2]

The choice of the photoreactive group is critical for a successful PAL experiment. Aryl azides are a well-established class of photo-crosslinkers, valued for their relatively small size and straightforward chemistry.[3] Upon exposure to UV light, they form highly reactive nitrene intermediates that can insert into adjacent C-H and N-H bonds, effectively "trapping" the interaction.[1][3]

Why 4-Azido-2-(trifluoromethyl)benzamide?

This particular reagent combines the classical aryl azide photochemistry with modern medicinal chemistry principles.

-

The Aryl Azide "Warhead": The 4-azido group serves as the light-activated crosslinking moiety.

-

The Trifluoromethyl (CF3) Group: The CF3 group at the ortho position is a key feature. In drug design, trifluoromethyl groups are known to enhance crucial molecular properties such as metabolic stability, lipophilicity, and the binding affinity of molecules to their biological targets.[4] Its inclusion can lead to a probe with higher specificity and better in-vivo characteristics.

-

The Benzamide Scaffold: This provides a stable and synthetically versatile core for incorporating the photoreactive group into a variety of small molecules, peptides, or other probes.[5][6]

This guide will walk you through the mechanism, experimental design, a detailed protocol, and troubleshooting for using probes derived from 4-Azido-2-(trifluoromethyl)benzamide.

The Mechanism: From Light Activation to Covalent Bond

The entire process hinges on a light-induced chemical transformation. Understanding this mechanism is key to optimizing your experimental setup.

-

UV Excitation: When an aryl azide is exposed to UV light (typically in the 260-300 nm range), it absorbs a photon.[3] Fluorinated aryl azides may be efficiently activated at slightly longer wavelengths (~300 nm), which can help reduce potential photodamage to sensitive biomolecules like proteins and nucleic acids.[7]

-

Nitrene Formation: The absorbed energy causes the azide to release nitrogen gas (N₂), generating a highly reactive singlet nitrene intermediate.[3][7]

-

Covalent Crosslinking: This singlet nitrene is electron-deficient and can undergo several reactions. The most productive for PAL is its non-specific insertion into nearby carbon-hydrogen (C-H) or nitrogen-hydrogen (N-H) bonds of an interacting biomolecule.[1][7]

-

Alternative Pathways: The nitrene can also relax to a more stable triplet state or rearrange into a dehydroazepine intermediate.[3] These species have longer half-lives and can react with nucleophiles, potentially increasing the radius of labeling. While this can be a drawback, the primary reaction remains the direct insertion that captures the immediate binding event.

Workflow Visualization

The following diagram outlines the complete experimental workflow for a typical photoaffinity labeling experiment.

Caption: Experimental workflow for UV crosslinking with a photoaffinity probe.

Experimental Design: Keys to a Successful Outcome

Careful planning and the inclusion of proper controls are essential for interpreting your results accurately.

A. Probe Preparation and Handling

-

Solubility: Probes containing the 4-Azido-2-(trifluoromethyl)benzamide moiety are typically hydrophobic. Prepare a concentrated stock solution (e.g., 10-50 mM) in a compatible organic solvent like DMSO.[8]

-

Storage: Store the stock solution at -20°C or -80°C, protected from light to prevent premature activation of the azide group. Wrap vials in aluminum foil.

-

Purity: Ensure the probe is of high purity, as impurities can interfere with the experiment and lead to ambiguous results.

B. Essential Controls

Your experimental design must include controls to validate that the observed crosslinking is specific and light-dependent.

-

No UV Control: A sample that goes through the entire procedure without the UV irradiation step. This is critical to ensure that any observed labeling is truly due to photoactivation and not non-specific covalent binding.

-

Competition Control: A sample pre-incubated with a high molar excess (e.g., 100x) of the non-photoreactive parent compound (the molecule without the azido group) before adding the photoaffinity probe. Specific crosslinking should be significantly reduced or eliminated in this sample, demonstrating that the probe binds to a specific site.[9]

-

Probe-Only Control: A sample containing only the probe and buffer, subjected to UV irradiation. This helps identify any products of probe self-reaction or aggregation.

C. UV Irradiation Setup

The UV source is the most critical piece of equipment.

-

UV Source: A UV crosslinker instrument is highly recommended as it provides a controlled and reproducible dose of UV energy.[10] These units are often equipped with bulbs emitting at 254 nm, 302 nm, or 365 nm.

-

Wavelength Selection: While standard phenyl azides are activated around 254-300 nm, fluorinated versions can be more efficient at slightly longer wavelengths.[7] If your instrument has multiple wavelength options, test them empirically. Start with 254 nm or 302 nm.

-

Temperature Control: UV lamps generate heat. It is crucial to perform the irradiation on ice to prevent thermal denaturation of your target protein and to minimize heat-induced, non-specific reactions.[11]

-

Reaction Vessel: Use UV-transparent vessels like quartz cuvettes for maximum light penetration.[11] If using microcentrifuge tubes, place them on their side with the caps open to expose the sample surface directly to the light source, as polypropylene can block a significant amount of UV radiation.[11]

Detailed Protocol: UV Crosslinking in a Biological System

This protocol provides a general framework. Optimal conditions, such as probe concentration and UV exposure time, should be determined empirically for each specific biological system.

Materials

-

Photoaffinity probe stock solution (e.g., 10 mM in DMSO)

-

Target sample (e.g., purified protein, cell lysate, or intact cells) in a suitable buffer

-

Reaction buffer (Note: Avoid buffers containing primary amines like Tris or glycine, and thiol-containing reducing agents like DTT or BME, as they can quench or reduce the azide group, respectively[11])

-

UV crosslinker instrument (e.g., Fisher Scientific UV Crosslinker, UVC 500)[10][12]

-

UV-transparent reaction vessels or microcentrifuge tubes

-

Ice bucket

Procedure

-

Sample Preparation:

-

Prepare your target sample. For a purified protein, dilute it to the desired concentration (e.g., 0.1 - 1.0 µM) in an appropriate reaction buffer (e.g., HEPES or PBS).

-

Prepare all control samples in parallel. For the competition control, add the competitor compound and incubate for 15-30 minutes at room temperature before proceeding.

-

-

Incubation with Probe:

-

Add the photoaffinity probe to each sample to the final desired concentration. A good starting range is 1-10 µM. The final DMSO concentration should typically be kept below 1% to avoid effects on protein structure.

-

Incubate the mixture for 30-60 minutes at 4°C or room temperature to allow for binding equilibrium to be reached. This step should be performed in the dark.

-

-

UV Irradiation:

-

Place the open reaction tubes on ice inside the UV crosslinker chamber. Ensure the distance from the lamp to the sample is consistent for all experiments.

-

Set the UV crosslinker to the desired energy (e.g., start with 100-500 mJ/cm²) or time (e.g., start with 5-15 minutes). The optimal exposure must be determined empirically; too little energy will result in low crosslinking, while too much can cause protein degradation.[8][13]

-

Start the irradiation program.[12]

-

Remember to keep the "No UV" control sample on ice outside the crosslinker for the same duration.

-

-

Post-Crosslinking Processing:

-

After irradiation, the samples are ready for downstream analysis. If desired, you can add a quenching agent like DTT to a final concentration of 10 mM to react with any remaining unactivated probe, though this is often unnecessary.

-

For example, add 4X SDS-PAGE loading buffer to the samples, boil for 5 minutes, and proceed to gel electrophoresis.

-

-

Analysis of Crosslinked Products:

-

SDS-PAGE: Separate the proteins by size. Covalent crosslinking of the probe to its target will result in a mass shift, although this may be too small to detect for small molecule probes. The primary goal is to detect the probe itself on the gel.

-

Western Blotting: If the probe contains an affinity tag (like biotin or a click-chemistry handle) or if you have an antibody against your target protein, you can use Western blotting to visualize the crosslinked product.

-

Mass Spectrometry: This is the gold standard for identifying the target protein and mapping the precise amino acid residues involved in the binding.[14] The sample is typically run on an SDS-PAGE gel, the band of interest is excised, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.

-

Quantitative Data & Troubleshooting

Table of Key Experimental Parameters

| Parameter | Recommended Starting Range | Rationale & Key Considerations |

| Probe Concentration | 0.1 - 10 µM | Should be optimized based on the binding affinity (Kd) of the probe. Higher concentrations can lead to non-specific labeling. |

| Target Concentration | 0.1 - 5 µM (in vitro) | Dependent on the biological system. Must be high enough for detection. |

| UV Wavelength | 254 - 312 nm | Aryl azides are typically activated in this range. Longer wavelengths may reduce protein damage.[7] |

| UV Energy / Time | 100 - 1000 mJ/cm² or 5 - 30 min | Must be optimized. Insufficient exposure leads to poor yield; excessive exposure can damage the sample.[8][15] |

| Irradiation Temperature | 4°C (on ice) | Critical for preventing heat-induced artifacts and protein denaturation from the UV lamp.[11] |

| Buffer Composition | HEPES, PBS | Avoid primary amines (Tris, Glycine) and reducing agents (DTT, BME) before and during irradiation.[11] |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solutions |

| No or Low Crosslinking | 1. Insufficient UV exposure (intensity or time).2. Probe is inactive (degraded or reduced).3. Buffer is quenching the reaction.4. Probe does not bind the target. | 1. Increase UV energy/time or move the sample closer to the lamp.[8] Verify lamp output with a radiometer.[15]2. Use a fresh aliquot of the probe; ensure no reducing agents were present.3. Switch to a non-reactive buffer like HEPES or PBS.[11]4. Confirm binding using an independent method (e.g., thermal shift assay, SPR). |

| High Background / Non-Specific Labeling | 1. Probe concentration is too high.2. Excessive UV exposure.3. Probe aggregation.4. Long-lived reactive species. | 1. Perform a dose-response curve to find the optimal probe concentration.2. Reduce the UV exposure time or energy.3. Centrifuge the sample before irradiation; consider adding a small amount of non-ionic detergent.4. Optimize irradiation time; ensure competition control is effective. |

| Target Protein Degradation | 1. Excessive UV exposure causing photodamage.2. Sample overheating during irradiation. | 1. Reduce UV energy/time. Titrate to find a balance between crosslinking efficiency and protein integrity.[13]2. Ensure the sample is kept on ice and the irradiation is performed in short bursts if necessary.[11] |

| Inconsistent Results | 1. Variable UV lamp output.2. Inconsistent sample geometry/distance from the lamp.3. Inhomogeneous mixing of the probe. | 1. Allow the lamp to warm up before use. Regularly check lamp performance.[15]2. Use a fixed sample holder to ensure consistent distance and orientation to the UV source.[8]3. Ensure the probe is thoroughly mixed into the solution before incubation. |

References

- The Ultimate Guide to Troubleshooting UV Curing Issues in Flexo Printing - IUV. (2025, December 26). IUV.

- Photoreactive Crosslinkers | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Top Tips for UV Crosslinking Polymer Processes in 2025 - Ebeam Machine. (2025, February 25). Ebeam Machine.

- 4-Azido-2,3,5,6-tetrafluorobenzamide C2 maleimide - AAT Bioquest. (2025, September 15).

- Technical Support Center: Optimizing Crosslinking with I2959 - Benchchem. Benchchem.

- OPER

- UVC 500 Ultraviolet Crosslinker. Amersham Biosciences.

- Beyond a Linker: The Role of Photochemistry of Crosslinkers in the Direct Optical Patterning of Colloidal Nanocrystals. GitHub Pages.

- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. [Source not available].

- Synthesis of 4-azido benzamides.

- The multidrug resistance protein is photoaffinity labeled by a quinoline-based drug at multiple sites. (2000, May 23). PubMed.

- synthesis and discovery of 2-(Trifluoromethyl)benzamide - Benchchem. Benchchem.

- UV-Crosslinking of Proteins to Nucleic Acids. [Source not available].

- "Photo-Click" Cross-Linker for Catalyst-Free Ligation of Azide-Tagged Substrates - PMC.

- Synthesis and Antiparasitic Activity of 2-(trifluoromethyl)-benzimidazole Derivatives. (2001, January 22). Bioorganic & Medicinal Chemistry Letters.

- Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5. PubMed.

- Proposed mechanisms of different types of photoaffinity labeling.

- Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. (2022, March 2). Frontiers.

- 4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide - Starshinechemical. Starshinechemical.

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). MDPI.

- Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Photo-reactive Crosslinkers - TCI Chemicals. TCI Chemicals.

- Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. (2024, April 29).

- Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. [Source not available].

- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. (2016, March 1). PubMed.

- Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid-protein interaction sites by mass spectrometry. (2025, May 13). PubMed.

- Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties. (2022, September 7). MDPI.

- Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The multidrug resistance protein is photoaffinity labeled by a quinoline-based drug at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. tropy.lf1.cuni.cz [tropy.lf1.cuni.cz]

- 13. ebeammachine.com [ebeammachine.com]

- 14. Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid-protein interaction sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. goodiuv.com [goodiuv.com]

Optimizing Incubation Times for Benzamide Photoaffinity Probes: A Detailed Guide for Researchers

Introduction: The Critical Role of Incubation Time in Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing the protein targets of small molecules, a crucial step in modern drug discovery and chemical biology.[1][2] This method employs a photoaffinity probe, a molecule that typically incorporates three key features: a moiety with affinity for a specific protein target (in this case, a benzamide scaffold), a photoreactive group that forms a covalent bond with the target upon UV irradiation, and a reporter tag for detection and enrichment.[1][3] The benzamide moiety is of particular interest due to its presence in a wide range of biologically active compounds, including inhibitors of histone deacetylases (HDACs) and other enzyme classes.[4]

A successful photoaffinity labeling experiment hinges on the precise optimization of several parameters. Among these, the incubation time—the period during which the probe is allowed to bind to its target protein before photoactivation—is a critical determinant of experimental success. An insufficient incubation time can lead to an underestimation of target engagement, as the binding equilibrium between the probe and its target has not been reached.[5][6] Conversely, an excessively long incubation period can increase the likelihood of non-specific binding, where the probe associates with abundant, "sticky" proteins, leading to a high background signal and complicating data interpretation.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to empirically determine the optimal incubation time for benzamide photoaffinity probes. We will delve into the theoretical underpinnings of probe-target binding kinetics, provide a detailed, step-by-step experimental protocol for a time-course study, and offer guidance on data analysis and troubleshooting. By following the principles and protocols outlined herein, researchers can enhance the specificity and reliability of their photoaffinity labeling experiments, leading to more robust and confident identification of true biological targets.

I. The "Why": Understanding the Kinetics of Probe-Target Interaction

The interaction between a photoaffinity probe and its target protein is a dynamic process governed by the principles of binding kinetics. The ultimate goal of the incubation step is to allow this interaction to reach a state of equilibrium, where the rate of the probe binding to the target (the "on-rate," k_on) is equal to the rate of the probe dissociating from the target (the "off-rate," k_off). The ratio of these rates defines the dissociation constant (K_d), a measure of the probe's affinity for its target.[5][6]

Reaching this equilibrium is paramount for ensuring that the subsequent photo-crosslinking event accurately reflects the true extent of target engagement. If the incubation is too short, particularly for high-affinity interactions which may have slow on-rates, only a fraction of the target proteins will be bound by the probe, leading to a weak signal and potentially false-negative results.

Conversely, prolonged incubation can exacerbate non-specific binding. While the specific interaction with the target is saturable, non-specific binding to other proteins often is not. This can lead to a gradual accumulation of non-specifically bound probes over time, increasing the background noise upon UV irradiation and making it difficult to distinguish the true target from false positives. Therefore, the optimal incubation time represents a "sweet spot" that maximizes the specific labeling of the target protein while minimizing non-specific background.

II. Experimental Workflow for Optimizing Incubation Time

The following diagram illustrates the general workflow for a time-course experiment designed to identify the optimal incubation time for a benzamide photoaffinity probe.

Caption: Experimental workflow for optimizing incubation time.

III. Detailed Protocols

A. Reagent and Sample Preparation

-

Cell Culture and Lysis (for in-vitro experiments):

-

Culture cells to the desired confluency (typically 80-90%).

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Adjust the concentration to a working range (e.g., 1-5 mg/mL).

-

-

Live Cell Preparation (for in-situ experiments):

-

Plate cells in appropriate culture dishes and grow to the desired confluency.

-

On the day of the experiment, replace the culture medium with serum-free medium to reduce background from serum proteins.

-

-

Benzamide Photoaffinity Probe Stock Solution:

-

Prepare a high-concentration stock solution of the benzamide photoaffinity probe in a suitable solvent (e.g., DMSO). A typical stock concentration is 10-100 mM.

-

Store the stock solution protected from light at -20°C or -80°C.

-

-

Competitor Stock Solution:

-

Prepare a high-concentration stock solution of the unmodified benzamide parent compound (lacking the photoreactive group) in the same solvent as the probe. This will be used for competition experiments to identify specific binding.

-

B. Time-Course Incubation Experiment

This protocol is designed for a typical experiment in a 12-well plate format, but can be scaled as needed.

-

Experimental Setup:

-

For each time point to be tested (e.g., 5, 15, 30, 60, 120 minutes), prepare three sets of samples:

-

Probe Only: To determine total binding (specific + non-specific).

-

Probe + Competitor: To determine non-specific binding.

-

No UV Control: To assess any non-photochemical labeling.

-

-

If working with cell lysates, aliquot the lysate into microcentrifuge tubes. If working with live cells, use the wells of a culture plate.

-

-

Incubation:

-

For the "Probe + Competitor" group, pre-incubate the samples with a 50-100 fold molar excess of the competitor compound for 15-30 minutes at the desired temperature (e.g., 4°C for lysates, 37°C for live cells).

-

Add the benzamide photoaffinity probe to the "Probe Only" and "Probe + Competitor" samples to a final concentration that should be optimized separately but is typically in the low micromolar to nanomolar range.[7]

-

Incubate all samples for the designated time points (5, 15, 30, 60, 120 minutes) at the appropriate temperature, protected from light.

-

C. UV Photocrosslinking

-

Place the samples on ice to reduce molecular motion and potential degradation.

-

Irradiate the samples with a UV lamp at the appropriate wavelength for the photoreactive group on the benzamide probe (e.g., 350-365 nm for benzophenones and many diazirines).[3] The duration of irradiation should be optimized, but a typical starting point is 10-30 minutes.[8][9]

-

The "No UV Control" samples should be kept on ice and protected from UV light during this step.

D. Downstream Processing and Analysis

-

For live cell experiments: After irradiation, wash the cells with ice-cold PBS and then lyse them as described in section III.A.1.

-

Click Chemistry (if applicable): If the probe contains an alkyne or azide handle, perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide).[10]

-

Affinity Enrichment (for biotinylated probes):

-

Incubate the lysates with streptavidin-coated beads to capture the biotinylated probe-protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

-

Analysis by SDS-PAGE and Western Blotting/In-Gel Fluorescence:

-

Separate the proteins by SDS-PAGE.

-

If the probe has a fluorescent tag, visualize the labeled proteins directly using an in-gel fluorescence scanner.

-

If the probe is biotinylated, transfer the proteins to a membrane and detect with streptavidin-HRP followed by chemiluminescence.

-

If a known target is suspected, perform a Western blot using an antibody against that protein.

-

IV. Data Interpretation and Determining the Optimum Incubation Time

The goal of the time-course experiment is to identify the incubation time that yields the highest signal-to-noise ratio. The "signal" is the intensity of the band corresponding to the specifically labeled target protein, while the "noise" is the intensity of background bands.

Data Presentation:

| Incubation Time (min) | Probe Only (Total Labeling) | Probe + Competitor (Non-specific Labeling) | Specific Labeling (Total - Non-specific) | Signal-to-Noise Ratio |

| 5 | (Band Intensity) | (Band Intensity) | (Calculated) | (Calculated) |

| 15 | (Band Intensity) | (Band Intensity) | (Calculated) | (Calculated) |

| 30 | (Band Intensity) | (Band Intensity) | (Calculated) | (Calculated) |

| 60 | (Band Intensity) | (Band Intensity) | (Calculated) | (Calculated) |

| 120 | (Band Intensity) | (Band Intensity) | (Calculated) | (Calculated) |

Analysis:

-

Quantify Band Intensities: Use densitometry software to quantify the intensity of the protein band of interest in each lane of the gel or blot.

-

Calculate Specific Labeling: For each time point, subtract the band intensity of the "Probe + Competitor" lane from the "Probe Only" lane. This difference represents the specific labeling of the target protein.

-

Determine Signal-to-Noise Ratio: For each time point, divide the specific labeling intensity by the non-specific labeling intensity.

-

Identify the Optimum Time: The optimal incubation time is the point at which the specific labeling is maximized and the signal-to-noise ratio is highest. Often, the specific labeling will plateau as equilibrium is reached, while non-specific binding may continue to increase.

The following diagram illustrates the expected relationship between incubation time and labeling efficiency.

Caption: Idealized plot of specific vs. non-specific labeling over time.

V. Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Weak or no labeling of the target protein at all time points | Insufficient probe concentration. | Increase the probe concentration. |

| Inefficient UV crosslinking. | Increase UV irradiation time or decrease the distance between the lamp and the sample.[11] | |

| The probe has low affinity for the target. | Synthesize a probe with higher affinity, if possible. | |

| The incubation temperature is not optimal. | Test different incubation temperatures (e.g., 4°C, room temperature, 37°C). | |

| High background labeling at all time points | Probe concentration is too high. | Decrease the probe concentration.[11] |

| Non-specific binding to abundant proteins. | Increase the stringency of wash steps after enrichment. Add a non-ionic detergent (e.g., Tween-20) to wash buffers. | |

| The photoreactive group is too reactive or has a long-lived intermediate. | Consider synthesizing a probe with a different photoreactive group (e.g., a diazirine with a shorter-lived carbene intermediate).[1] | |

| Labeling of the target does not plateau | Equilibrium has not been reached within the tested time frame. | Extend the incubation time points. |

| The probe is unstable over longer incubation times. | Assess probe stability independently. Consider shorter incubation times with higher probe concentrations. |

VI. Conclusion

The optimization of incubation time is a non-negotiable step in the development of a robust and reliable photoaffinity labeling protocol. By systematically evaluating a range of incubation periods, researchers can ensure that they are capturing a true representation of the probe-target interaction at equilibrium. This methodical approach not only enhances the confidence in the identified targets but also minimizes the time and resources spent on pursuing false positives arising from non-specific binding. The protocols and principles outlined in this guide provide a solid framework for achieving optimal results with benzamide photoaffinity probes, ultimately accelerating the journey from target identification to novel therapeutic development.

VII. References

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & medicinal chemistry, 20(2), 554-570. [Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

-

Mack, J. C., & Tomer, K. B. (2009). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert review of proteomics, 6(5), 533–546. [Link]

-